trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
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Overview
Description
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butoxycarbonyl group, a hydroxyl group, and a carboxylic acid group on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available piperidine derivatives. One common synthetic route is the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group, followed by selective functionalization at the 4-position to introduce the hydroxyl group and the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride and borane.
Substitution: : Acidic conditions, such as hydrochloric acid, are used to remove the Boc group.
Major Products Formed
Oxidation: : Formation of trans-1-Tert-butoxycarbonyl-4-oxo-piperidine-3-carboxylic acid .
Reduction: : Formation of trans-1-Tert-butoxycarbonyl-4-hydroxymethyl-piperidine-3-carboxylic acid .
Substitution: : Formation of trans-1-Tert-butoxycarbonyl-piperidine-3-carboxylic acid .
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : It serves as a building block in the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and enzyme activities.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
tert-Butyl (3R,4R)-3-(Hydroxymethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Properties
IUPAC Name |
(3S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSQXSHAOWJQY-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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